molecular formula C14H11NO2 B5170276 3-anilino-2-benzofuran-1(3H)-one

3-anilino-2-benzofuran-1(3H)-one

Cat. No.: B5170276
M. Wt: 225.24 g/mol
InChI Key: IURBFWKNFNSBQW-UHFFFAOYSA-N
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Description

3-Anilino-2-benzofuran-1(3H)-one is a chemical compound of significant interest in organic and medicinal chemistry research, particularly as a key synthetic intermediate for the development of novel heterocyclic systems. As a derivative of the 2-benzofuran-1(3H)-one (phthalide) scaffold, its core structure is characterized by a lactone ring fused to a benzene ring, which is further substituted with an anilino group at the 3-position. This molecular framework is a versatile building block. Researchers utilize this and related compounds to study intermolecular interactions in the solid state, as these molecules often exhibit distinctive crystal packing driven by N—H···O hydrogen bonding, which can form chain-like motifs (C(6) chains), and various π-π stacking interactions . The exploration of these non-covalent interactions is crucial for crystal engineering and materials science. The compound serves as a precursor for the synthesis of more complex derivatives with potential biological activity. Synthetic protocols for analogous compounds typically involve the condensation of an aniline derivative with a benzofuranone precursor, such as 2-formylbenzoic acid, under mild conditions . This compound is intended for research and manufacturing applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Material Safety Data Sheet (MSDS) before use.

Properties

IUPAC Name

3-anilino-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-14-12-9-5-4-8-11(12)13(17-14)15-10-6-2-1-3-7-10/h1-9,13,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURBFWKNFNSBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential in several medicinal chemistry applications, particularly in the development of anticancer agents and antimicrobial compounds.

Anticancer Activity

Research indicates that benzofuran derivatives, including 3-anilino-2-benzofuran-1(3H)-one, exhibit significant anticancer activity against various cancer cell lines. For instance, studies have demonstrated that benzofuran derivatives can inhibit the proliferation of breast, lung, and prostate cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study : In vitro testing has shown that modifications to the benzofuran structure can enhance cytotoxicity. For example, compounds with specific substitutions on the phenyl ring exhibited increased binding interactions with cancer targets, leading to improved anticancer efficacy .

Antimicrobial Properties

The compound's structure allows it to interact with microbial targets effectively. Studies have reported that derivatives of benzofuran exhibit antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical reactions.

Radical Reactions

Recent advancements have highlighted the use of radical reactions involving this compound for synthesizing more complex structures. For instance:

  • Copper-Catalyzed Radical Cascades : Researchers have developed methods for constructing benzofuran scaffolds through radical cascade reactions, which offer excellent functional-group compatibility .
  • Visible Light Photocatalysis : This technique has been employed for asymmetric arylation of benzofuran derivatives, showcasing high enantioselectivity and yielding complex products efficiently .

Molecular Docking Studies

Molecular docking studies have been performed to understand the interactions between this compound and various biological targets. These studies are crucial for elucidating its mechanism of action and optimizing its structure for enhanced biological activity.

In Silico Analysis

Research involving molecular docking has indicated that structural modifications can significantly affect binding affinity and selectivity towards specific enzymes or receptors involved in disease processes . This approach is essential for the rational design of new therapeutic agents based on this compound.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer and antimicrobial propertiesSignificant inhibition of cancer cell proliferation; effective against various pathogens
Organic SynthesisBuilding block for complex organic moleculesEffective in radical reactions and visible light photocatalysis
Molecular DockingUnderstanding interactions with biological targetsStructural modifications enhance binding affinity and selectivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzofuranone Derivatives

Table 1: Structural and Physical Properties of Selected Benzofuranone Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) XLogP3 IR Peaks (cm⁻¹) Reference
3-Anilino-2-benzofuran-1(3H)-one C${20}$H${15}$NO$_2$ 301.34 Anilino, phenyl N/A 4.6 N/A
3-(Pyrazin-2-ylamino)-2-benzofuran-1(3H)-one C${12}$H$9$N$3$O$2$ 227.22 Pyrazinylamino N/A 1.8 N/A
(3Z)-3-[(Phenylamino)methylidene]-1,3-dihydro-2-benzofuran-1-one C${15}$H${11}$NO$_2$ 237.25 Phenylaminomethylene N/A 2.5 N/A
3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one C${27}$H${28}$O$_4$ 416.51 Bis(hydroxyphenyl) N/A 5.9 3471 (O-H), 1689 (C=O)
3-(Trifluoromethylpyridinyl) derivative C${21}$H${12}$ClF$3$N$2$O$_3$ 432.78 Trifluoromethyl, pyridinyloxy N/A 3.8 N/A
Key Observations :

Substituent Effects on Lipophilicity: The anilino-phenyl group in this compound contributes to its higher XLogP3 (4.6) compared to derivatives with polar substituents like pyrazinylamino (XLogP3 = 1.8) . Trifluoromethyl groups (as in ) enhance hydrophobicity but reduce hydrogen-bonding capacity.

Synthetic Yields and Reactivity: Compounds synthesized via nucleophilic addition (e.g., 3-hydroxyisoindolin-1-ones) show yields >80% when using phenethylamine or ethanolamine, highlighting the efficiency of amine-based substituents . Bulkier substituents (e.g., bis(hydroxyphenyl) in ) may lower yields due to steric hindrance.

Crystal Structure and Packing: 3-(Pyrazin-2-ylamino)-2-benzofuran-1(3H)-one exhibits distinct dihedral angles between the benzofuran core and pyrazine ring, affecting its π-π stacking behavior . Annelated cyclohexane derivatives (e.g., in ) display altered molecular geometries, influencing solid-state stability.

Q & A

Q. What are the recommended methods for synthesizing 3-anilino-2-benzofuran-1(3H)-one, and how do reaction conditions influence product purity?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, amines can react with benzofuranone derivatives in the presence of a base (e.g., NaH) to introduce the anilino group. Reaction conditions such as solvent polarity (e.g., DMF vs. THF) and temperature significantly affect regioselectivity and byproduct formation. Optimization studies suggest that anhydrous conditions and controlled heating (60–80°C) minimize hydrolytic side reactions . Purity can be verified using HPLC or GC-MS, with typical impurities arising from incomplete substitution or oxidation of the benzofuran core.

Q. How is the crystal structure of this compound determined, and what software tools are authoritative for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 Venture), and refinement uses SHELXL (part of the SHELX suite), which is widely validated for small-molecule crystallography . Key parameters include bond angles (e.g., C–N–C in the anilino group) and torsional angles of the benzofuran core. The Cambridge Crystallographic Data Centre (CCDC) provides deposition protocols for structural data .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns. For example, the anilino proton resonates at δ 6.8–7.2 ppm, while the benzofuran lactone carbonyl appears at ~170 ppm in <sup>13</sup>C NMR .
  • IR : Stretching vibrations for C=O (1740–1760 cm⁻¹) and N–H (3350–3450 cm⁻¹) are diagnostic.
  • Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns and confirm molecular weight (C14H11NO2, exact mass 237.0790) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved, and what chiral catalysts are effective?

Asymmetric catalysis using chiral Lewis acids (e.g., BINOL-derived phosphoric acids) enables enantioselective formation of the benzofuran scaffold. For example, kinetic resolution during nucleophilic aromatic substitution can yield enantiomeric excess (ee) >90%. HPLC with chiral stationary phases (e.g., Chiralpak IA) is critical for ee determination .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

Discrepancies often arise from stereochemical variations or aggregation in assay conditions. Solutions include:

  • Structural Reanalysis : Verify stereochemistry via SCXRD or vibrational circular dichroism (VCD).
  • Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to prevent aggregation artifacts .
  • Dose-Response Validation : Ensure linearity in activity across multiple concentrations to rule off-target effects.

Q. How do substitutions on the anilino ring influence the compound’s electronic properties and reactivity?

Electron-withdrawing groups (e.g., –NO2) on the anilino ring decrease nucleophilicity, slowing further substitution reactions. Computational methods (DFT at B3LYP/6-31G*) predict Hammett σ values to correlate with reaction rates. Experimental validation via cyclic voltammetry reveals oxidation potentials shift by 0.1–0.3 V depending on substituents .

Methodological Challenges and Solutions

Q. What are the pitfalls in interpreting XRD data for this compound polymorphs, and how are they mitigated?

Common issues include twinning or disorder in the crystal lattice. Use the WinGX suite for data integration and ORTEP-3 for visualizing thermal ellipsoids. If R-factors exceed 5%, re-examine hydrogen bonding networks (e.g., N–H···O interactions) and apply restraints during refinement .

Q. How can researchers validate the stability of this compound under physiological conditions?

Conduct accelerated degradation studies in buffers (pH 4–9) at 37°C. Monitor hydrolysis of the lactone ring via LC-MS. Stabilizing strategies include formulating as prodrugs (e.g., phosphate esters) or encapsulating in cyclodextrins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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